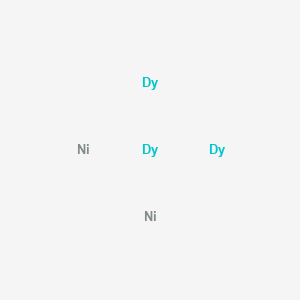
Dysprosium--nickel (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–nickel (3/2) is an intermetallic compound composed of dysprosium and nickel in a 3:2 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (3/2) can be synthesized through several methods, including solid-state reactions, co-electrodeposition, and high-temperature reduction processes. One common method involves the co-electrodeposition of dysprosium and nickel ions from a molten salt electrolyte, such as a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride, at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium and nickel ions on an inert tungsten electrode or an active nickel electrode leads to the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/2) typically involves high-temperature reduction processes. Dysprosium oxide and nickel oxide are mixed in the desired stoichiometric ratio and subjected to a high-temperature reduction using a reducing agent such as hydrogen gas. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of the desired intermetallic compound.
Chemical Reactions Analysis
Types of Reactions
Dysprosium–nickel (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dysprosium–nickel (3/2) can be oxidized in the presence of oxygen to form dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to form the metallic elements.
Substitution: Dysprosium–nickel (3/2) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (e.g., DyCl3) and nickel halides (e.g., NiCl2).
Scientific Research Applications
Dysprosium–nickel (3/2) has a wide range of scientific research applications due to its unique magnetic and electronic properties. Some of the key applications include:
Catalysis: Dysprosium–nickel (3/2) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: The compound’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Mechanism of Action
The mechanism of action of dysprosium–nickel (3/2) is primarily related to its magnetic and electronic properties. The compound exhibits slow magnetic relaxation, which is attributed to the combination of high-spin ground states and easy-axis magnetic anisotropy. This property makes it a potential candidate for single-molecule magnets, which have applications in high-density information storage and quantum computing . The molecular targets and pathways involved in its mechanism of action include the interaction of dysprosium and nickel ions with their respective ligands and the formation of stable intermetallic phases.
Comparison with Similar Compounds
Dysprosium–nickel (3/2) can be compared with other similar intermetallic compounds, such as dysprosium–iron (3/2) and dysprosium–cobalt (3/2). While all these compounds exhibit unique magnetic properties, dysprosium–nickel (3/2) stands out due to its higher thermal stability and resistance to oxidation. Additionally, the combination of dysprosium and nickel results in a compound with enhanced catalytic properties compared to its iron and cobalt counterparts .
List of Similar Compounds
- Dysprosium–iron (3/2)
- Dysprosium–cobalt (3/2)
- Dysprosium–copper (3/2)
Properties
CAS No. |
55762-98-6 |
|---|---|
Molecular Formula |
Dy3Ni2 |
Molecular Weight |
604.89 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.2Ni |
InChI Key |
LMDACHKDIJMTMF-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Dy].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















